![molecular formula C11H15NO2S B13085414 [3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B13085414.png)
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine: is a chemical compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies .
Vorbereitungsmethoden
The synthesis of [3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine involves several steps. One common synthetic route includes the following steps:
Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Introduction of the methanesulfonyl group: This step typically involves the reaction of the cyclopropyl compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the phenyl group: This can be done through a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.
Formation of the methanamine group: This final step involves the reduction of a nitrile or an amide precursor to form the methanamine group.
Analyse Chemischer Reaktionen
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Wissenschaftliche Forschungsanwendungen
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of [3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine can be compared with other similar compounds, such as:
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanol: This compound has a similar structure but contains a hydroxyl group instead of an amine group.
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanone: This compound contains a carbonyl group instead of an amine group.
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanethiol: This compound contains a thiol group instead of an amine group.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Eigenschaften
Molekularformel |
C11H15NO2S |
|---|---|
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
[3-(1-methylsulfonylcyclopropyl)phenyl]methanamine |
InChI |
InChI=1S/C11H15NO2S/c1-15(13,14)11(5-6-11)10-4-2-3-9(7-10)8-12/h2-4,7H,5-6,8,12H2,1H3 |
InChI-Schlüssel |
UPDLIZJTMBCXTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1(CC1)C2=CC=CC(=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


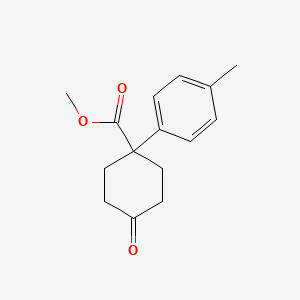
![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13085358.png)

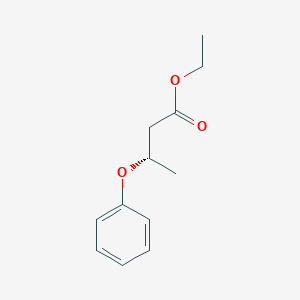

![2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13085381.png)
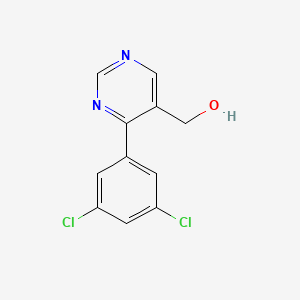
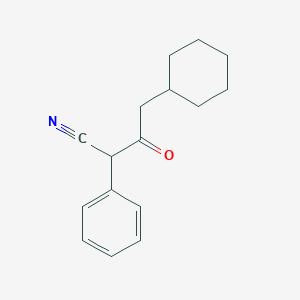
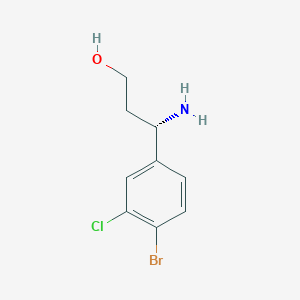

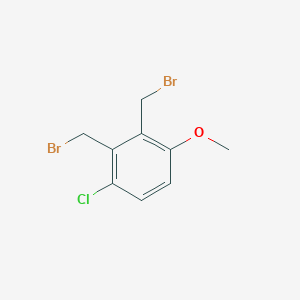
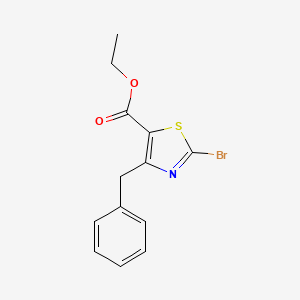

![(3R,4R)-1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B13085418.png)
